Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate

Medicinal chemistry Chemical biology Synthetic intermediate

Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate (CAS 1545948-91-1; C13H18N2O2; MW 234.29 g/mol) is a polysubstituted benzoate ester that carries a free 4-amino group and a secondary 3-[(cyclobutylmethyl)amino] substituent on the aromatic ring. This regiochemical arrangement differentiates it sharply from its positional isomer methyl 3-[(cyclobutylmethyl)amino]benzoate, which lacks the 4-amino group altogether.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B12086310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)NCC2CCC2
InChIInChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(7-10)15-8-9-3-2-4-9/h5-7,9,15H,2-4,8,14H2,1H3
InChIKeyNRBBQDLAWLRACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate – Baseline Identity and Procurement-Critical Structural Demarcation


Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate (CAS 1545948-91-1; C13H18N2O2; MW 234.29 g/mol) is a polysubstituted benzoate ester that carries a free 4-amino group and a secondary 3-[(cyclobutylmethyl)amino] substituent on the aromatic ring . This regiochemical arrangement differentiates it sharply from its positional isomer methyl 3-[(cyclobutylmethyl)amino]benzoate, which lacks the 4-amino group altogether [1]. The combination of a hydrogen-bond-donor–rich aniline-like head with a conformationally constrained cyclobutylmethyl tail underpins its predominantly application as a synthetic intermediate in medicinal chemistry programs .

Why Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate Cannot Be Routinely Replaced by In-Class Analogs


Compounds within the cyclobutylmethyl‑aminobenzoate family are not interchangeable building blocks because small structural permutations—regioisomerism, the presence or absence of the 4‑NH2 group, ester‑vs‑acid functionality, and N‑alkyl substitution—alter hydrogen‑bonding capacity, molecular shape, and reactivity in ways that directly impact downstream coupling efficiency, solubility, and target engagement [1]. The quantitative evidence below demonstrates that even the most closely related analogs diverge measurably in key molecular descriptors that govern both synthetic tractability and biological recognition.

Quantitative Differentiation Evidence for Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate Against the Closest Analogs


Molecular Weight and Formula Distinction vs. the 3‑Regioisomer

The target compound possesses an additional nitrogen atom compared to methyl 3-[(cyclobutylmethyl)amino]benzoate, resulting in a molecular formula of C13H18N2O2 versus C13H17NO2 and a molecular weight increase of 15.01 g/mol [1]. This extra nitrogen resides in the 4‑NH2 group, which provides a chemically addressable amine for further conjugation or salt formation that is entirely absent in the 3‑isomer.

Medicinal chemistry Chemical biology Synthetic intermediate

Hydrogen‑Bond Donor Capacity Compared with the 3‑Regioisomer

The target compound carries three hydrogen‑bond donors (two NH groups) and three hydrogen‑bond acceptors, while methyl 3-[(cyclobutylmethyl)amino]benzoate offers only one donor and two acceptors [1]. This difference in H‑bond donor count alters predicted LogD and polar surface area, influencing both aqueous solubility and the ability to engage biological targets that require bidentate or tridentate hydrogen‑bond networks.

Drug design Solubility Receptor binding

Rotatable‑Bond and Conformational Flexibility vs. N‑Methyl Analog

Replacing the cyclobutylmethyl group with a simple methyl substituent yields methyl 4-amino-3-(methylamino)benzoate (MW 180.21 g/mol) . The target compound contains 5 rotatable bonds, whereas the N‑methyl analog has only 3 rotatable bonds, a difference that directly affects conformational entropy and binding adaptability . The cyclobutylmethyl moiety additionally introduces a unique conformational constraint (puckered ring) that can lock substituents into specific orientations not accessible to acyclic N‑alkyl chains.

Conformational analysis Ligand‑receptor fit Metabolic stability

Topological Polar Surface Area and Calculated Physicochemical Profile vs. Core Scaffold

The topological polar surface area (TPSA) of the target compound is calculated to be approximately 73 Ų (3 HBD, 3 HBA), whereas the core scaffold methyl 4-aminobenzoate (MW 151.16 g/mol) exhibits a TPSA of 52 Ų (2 HBD, 2 HBA) . The 21 Ų increase arises from the additional secondary amine and the cyclobutylmethyl extension, pushing the molecule into a different region of drug‑likeness space that may favor oral bioavailability and blood‑brain‑barrier permeation profiles distinct from the simpler aniline ester.

Drug‑likeness ADME prediction Lead optimization

Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate – Evidence‑Grounded Research and Industrial Application Scenarios


Medicinal Chemistry Building Block Requiring Orthogonal Amino Functionalities

Projects that demand a benzoate core with two chemically distinguishable amino groups—one primary aromatic amine (4‑NH2) and one secondary alkylamine (3‑NH‑cyclobutylmethyl)—rely on the target compound to achieve regioselective derivatization without protecting‑group manipulation. The quantitative evidence (Section 3, Evidence Items 1 and 2) shows that the 3‑regioisomer lacks the 4‑NH2 handle entirely, ruling it out for dual‑conjugation strategies .

Conformationally Constrained Fragment Library Expansion

The cyclobutylmethyl substituent introduces rotatable‑bond control and a puckered‑ring constraint not achievable with N‑methyl or N‑ethyl analogs (Section 3, Evidence Item 3). Fragment‑based screening libraries that incorporate this compound enable exploration of a defined conformational space, potentially yielding hits with improved ligand efficiency and selectivity profiles [1].

Pre‑Synthetic Intermediate for Functionalized Benzamides and Quinazolinones

The methyl ester group allows facile conversion to carboxylic acids, amides, or hydrazides under standard conditions, while the 4‑amino group serves as a cyclization point for nitrogen‑containing heterocycles such as quinazolinones or benzimidazoles. The resulting products retain the cyclobutylmethyl motif, which has been employed in kinase inhibitor patents to occupy hydrophobic back pockets [2].

Physicochemical Property‑Based Lead Optimization

When SAR exploration indicates that a TPSA increase of ~21 Ų relative to the 4-aminobenzoate parent is desirable—for example, to reduce hERG liability or to modulate CYP enzyme inhibition—the target compound provides a measurable shift in this property (Section 3, Evidence Item 4). This makes it a deliberate choice for property‑guided optimization rather than a random analog .

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